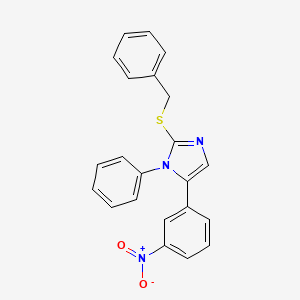

2-(苄硫基)-5-(3-硝基苯基)-1-苯基-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a derivative of the imidazole class, which is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole was carried out by the condensation reaction of o-phenylenediamine and p-thiomethyl benzaldehyde in benzene . This method could potentially be adapted for the synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed by spectroscopic data and elemental analyses, and in some cases, by single-crystal X-ray diffraction data . For example, the crystal structure of a related compound, 2-(2-aminophenyl) Benz imidazole, was determined to be orthorhombic with specific cell dimensions and space group . Similar techniques would be used to determine the molecular structure of 2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones was initially thought to yield imidazole-2-thione derivatives, but it was later found to produce thiazolidene-2-imine derivatives . This highlights the importance of careful analysis and characterization of reaction products in imidazole chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the stability and crystalline nature of these compounds . Additionally, the substitution of functional groups can significantly alter the properties and reactivity of the imidazole ring.

科学研究应用

咪唑衍生物的抗肿瘤活性

咪唑衍生物,包括类似于2-(苄硫基)-5-(3-硝基苯基)-1-苯基-1H-咪唑的化合物,已经被广泛研究其抗肿瘤活性。研究表明,咪唑和苯并咪唑的双(2-氯乙基)氨基衍生物等化合物展现出显著的抗肿瘤特性。其中一些化合物已经通过了临床前测试,突显了它们在开发新的抗肿瘤药物和具有各种生物学特性的化合物中的潜力(Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009)。

抗微生物和抗真菌特性

包括咪唑骨架在内的唑类衍生物由于其广泛的活性、疗效和良好的口服可用性而在制药行业展现出广泛的活性。最近的进展将它们标记为强效的抗微生物剂。2016年至2020年的研究突出了这些化合物的抗微生物活性,特别是对大肠杆菌等细菌和白念珠菌等真菌的活性。这些衍生物内的结构变化,包括三唑和咪唑骨架,在设计抗微生物化合物中至关重要(Emami, L., Faghih, Z., Ataollahi, E., Sadeghian, S., Rezaei, Z., & Khabnadideh, S., 2022)。

杂环化合物的合成

咪唑衍生物的独特结构有助于合成各种杂环化合物。这些衍生物作为生产药理活性分子的关键中间体,展示了咪唑基化合物在药物化学中的多功能性和重要性。例如,苯并噻唑及其共轭物的合成已被探索其抗肿瘤特性,表明这些骨架在开发化疗药物中的关键作用(Ahmed, K., Yellamelli Valli Venkata, S., Mohammed, N., Sultana, F., & Methuku, K. R., 2012)。

作用机制

属性

IUPAC Name |

2-benzylsulfanyl-5-(3-nitrophenyl)-1-phenylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S/c26-25(27)20-13-7-10-18(14-20)21-15-23-22(24(21)19-11-5-2-6-12-19)28-16-17-8-3-1-4-9-17/h1-15H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDADTWABXPLLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2543257.png)

![Ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate](/img/structure/B2543264.png)

![3-[2-(Dimethylamino)ethyl]-1H-indole-5-carbonitrile;hydrochloride](/img/structure/B2543269.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2543270.png)

![N-(4-chlorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543271.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(2-cyclopropyl-6-methylpyrimidin-4-yl)methanone](/img/structure/B2543272.png)

![1-[Butyl(methyl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B2543273.png)

![4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2543274.png)